molecular formula C11H9ClN2O B028087 3-Chloro-6-(4-methoxyphenyl)pyridazine CAS No. 58059-31-7

3-Chloro-6-(4-methoxyphenyl)pyridazine

Cat. No. B028087
CAS RN: 58059-31-7
M. Wt: 220.65 g/mol
InChI Key: TZBSFHQGJIBFLX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridazine analogs, including 3-Chloro-6-(4-methoxyphenyl)pyridazine, often involves multi-step reactions utilizing specific functional groups to achieve the desired compound. For instance, reactions involving chloro and methoxy substituents have been explored for their potential in creating compounds with significant central nervous system activity (Barlin et al., 1994). Another example includes the use of disulfonic acid imidazolium chloroaluminate as a catalyst for the synthesis of related pyrazole derivatives, highlighting the diversity of synthetic approaches (Moosavi‐Zare et al., 2013).

Molecular Structure Analysis

The molecular structure of pyridazine derivatives, including 3-Chloro-6-(4-methoxyphenyl)pyridazine, has been elucidated using various spectroscopic techniques and X-ray crystallography. These studies provide insights into the compound's conformation, electronic structure, and potential interaction sites for further chemical reactions (Sallam et al., 2021).

Chemical Reactions and Properties

Pyridazine derivatives undergo a variety of chemical reactions, reflecting their versatile chemical properties. These reactions include, but are not limited to, interactions with nucleophilic agents, which can lead to the formation of novel compounds with potential biological activities (Kosolapova et al., 2013).

Physical Properties Analysis

The physical properties of 3-Chloro-6-(4-methoxyphenyl)pyridazine, such as melting point, solubility, and crystalline structure, are crucial for understanding its behavior in different environments and for its formulation in potential applications. Detailed structural analysis through X-ray diffraction provides valuable information on its crystal system and space group, aiding in the prediction of its physical behavior (Sallam et al., 2021).

Chemical Properties Analysis

The chemical properties of 3-Chloro-6-(4-methoxyphenyl)pyridazine, including its reactivity towards various chemical agents, stability under different conditions, and potential to form derivatives, are essential for its application in chemical synthesis and pharmaceutical research. Its interactions with binucleophilic agents, leading to diverse derivatives, highlight the compound's chemical versatility and potential for further modification (Kosolapova et al., 2013).

Scientific Research Applications

Specific Application: Microwave-Assisted Amination Reaction

  • Scientific Field : Organic Chemistry
  • Summary of Application : This compound has been used in a microwave-assisted amination reaction, which is a type of C–N bond formation . This type of reaction has great significance due to its role in the formation of biologically and pharmaceutically active aliphatic, cyclic, aromatic, and heterocyclic compounds .
  • Methods of Application/Experimental Procedures : The initial reaction of 3-chloro-6-(4-methoxyphenyl)pyridazine with benzylamine in the presence of K2CO3 in DMF at 195 °C under microwave irradiation .
  • Results/Outcomes : This reaction procedure resulted in a 97% yield of the product . Aliphatic amines, arylamines, and cyclic amines reacted well under this condition .

Biologically Active Pyridazines and Pyridazinone Derivatives

  • Scientific Field : Bioorganic Chemistry
  • Summary of Application : Pyridazine and pyridazinone are heterocycles that contain two adjacent nitrogen atoms and have shown a wide range of pharmacological activities . They are present in some commercially available drugs and agrochemicals .
  • Methods of Application/Experimental Procedures : Various pyridazine based scaffolds have been utilized in medicinal chemistry against a range of biological targets and physiological effects .
  • Results/Outcomes : Substantial numbers of pyridazines and pyridazinones containing different moieties or substituents have demonstrated to possess antipyretics, anti-inflammatory and analgesic, antiplatelet, anticancer, antidepressant, anxiolytic, antidiabetic, antihypertensive, anticonvulsant, bronchial asthma and allergy, antifungal, antibacterial, antitubercular and many other anticipated biological properties .

Anticholinestrase Inhibitors

  • Scientific Field : Neurochemistry
  • Summary of Application : A series of different 4 and 5 substituted 6-aryl-3-benzyl-piperdinyl ethylaminopyridazines were tested for acetyl cholinesterase inhibitor activity .
  • Methods of Application/Experimental Procedures : The compounds were synthesized and then tested for their ability to inhibit acetyl cholinesterase .
  • Results/Outcomes : Among all these compounds, 3-[2-(l-benzylpiperidine-4-yl)ethylamino]-5-methyl-6-phenyl pyridazine (I) showed 100 times more selectivity for inhibition towards human acetyl cholinesterase than the reference drug Tacrine .

AChE/BChE Inhibitors

  • Scientific Field : Medicinal Chemistry
  • Summary of Application : Pyridazinones containing the (4-methoxyphenyl)piperazine moiety have been tested as AChE/BChE inhibitors . These inhibitors are important in the treatment of neurodegenerative diseases like Alzheimer’s .
  • Methods of Application/Experimental Procedures : The compounds were synthesized and then tested for their ability to inhibit acetyl cholinesterase and butyrylcholinesterase .
  • Results/Outcomes : The results of these tests are not specified in the source .

properties

IUPAC Name

3-chloro-6-(4-methoxyphenyl)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c1-15-9-4-2-8(3-5-9)10-6-7-11(12)14-13-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZBSFHQGJIBFLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70482733
Record name 3-chloro-6-(4-methoxyphenyl)pyridazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-6-(4-methoxyphenyl)pyridazine

CAS RN

58059-31-7
Record name 3-Chloro-6-(4-methoxyphenyl)pyridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58059-31-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-chloro-6-(4-methoxyphenyl)pyridazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-CHLORO-6-(4-METHOXYPHENYL)PYRIDAZINE
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 4-methoxyphenylboronic acid (3 g, 0.02 mol) and 3,6-dichloro-pyridazine (3.58 g, 0.024 mol) in 2 M Na2CO3/EtOH toluene (40 mL/20 mL/100 mL) was bubbled through N2 for 5 min. Pd(PPh3)4 (1.15 g, 0.001 mol) was added under N2 and the reaction was heated to 80° C. for 16 h. The mixture was diluted with 100 mL of EtOAc and 20 mL of water. The organic phase was separated, washed with 50 mL of brine, dried over Na2SO4 and concentrated in vacuo. The solid obtained was washed with 50% EtOAc/hexane to provide the title compound as off-white solid. MS (ESI pos. ion) m/z: 221.0 (M+H). Calc'd Exact Mass for C11H9ClN2O: 220.65.
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3 g
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3.58 g
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Na2CO3 EtOH toluene
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100 mL
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20 mL
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1.15 g
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Synthesis routes and methods III

Procedure details

With cooling with ice, 50 ml of phosphorus oxychloride was added to 10.00 g (49.5 mmol) of the obtained 6-(4-methoxyphenyl)-pyridazin-3-ol, and the reaction liquid was stirred under reflux for 6 hours. Water was added to the reaction liquid, extracted with chloroform, and the organic layer was washed with saturated saline water. This was dried with anhydrous sodium sulfate, and concentrated under reduced pressure to obtain 4.41 g (yield: 40%) of 3-chloro-6-(4-methoxyphenyl)-pyridazine as a white solid.
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50 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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